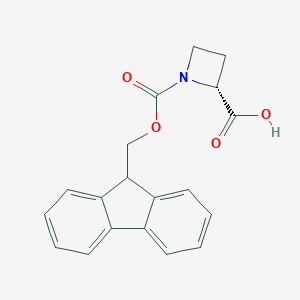

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Beschreibung

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS 374791-02-3) is a chiral azetidine derivative protected by the fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇NO₄, with a molecular weight of 323.34 g/mol . The compound is widely used as a building block in peptide synthesis and pharmaceutical research due to its compatibility with solid-phase peptide synthesis (SPPS) strategies. The Fmoc group provides temporary protection for the amine functionality, enabling selective deprotection under mild basic conditions .

Key properties include:

Eigenschaften

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRZCDISGRVJCA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Protected Amino Acids

The cyclization of β-amino alcohols or γ-amino acids is a critical step. In one approach, (R)-4-amino-2-hydroxybutanoic acid is treated with tosyl chloride to form a mesylate intermediate, which undergoes intramolecular nucleophilic substitution to generate the azetidine ring. The stereochemistry is preserved by using enantiopure starting materials and low-temperature conditions (−20°C to 0°C).

Reaction Conditions

| Step | Reagents/Conditions | Yield | Optical Purity |

|---|---|---|---|

| Tosylation | TsCl, pyridine, 0°C, 2 h | 85% | >99% ee |

| Cyclization | K₂CO₃, DMF, 25°C, 12 h | 78% | >99% ee |

Racemic Synthesis and Chiral Resolution

Racemic synthesis followed by chiral resolution is a cost-effective alternative. This method involves synthesizing azetidine-2-carboxylic acid as a racemate and resolving it using chiral auxiliaries.

Diastereomeric Salt Formation

A patent (CN103467350A) describes resolving racemic 1-benzyl-azetidine-2-carboxylic acid using D-α-phenylethylamine. The (S)-enantiomer forms an insoluble salt, leaving the (R)-enantiomer in solution. Adjusting the resolving agent to L-α-phenylethylamine could isolate the (R)-enantiomer.

Resolution Protocol

Enzymatic Resolution

Lipases or esterases can enantioselectively hydrolyze azetidine esters. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes (S)-ethyl azetidine-2-carboxylate, leaving the (R)-ester intact.

Fmoc Protection of (R)-Azetidine-2-carboxylic Acid

Introducing the Fmoc group requires careful handling to prevent racemization. The amine group of (R)-azetidine-2-carboxylic acid reacts with Fmoc-Cl in a biphasic system.

Standard Fmoc Protection

Procedure

-

Dissolve (R)-azetidine-2-carboxylic acid (1.0 eq) in dioxane/water (1:1).

-

Add NaHCO₃ (2.5 eq) and Fmoc-Cl (1.2 eq) at 0°C.

-

Stir for 4 h at 25°C.

-

Extract with ethyl acetate, dry, and concentrate (yield: 92%, purity: 99%).

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C → 25°C | Prevents Claisen condensation |

| Solvent | Dioxane/water | Enhances solubility |

| Base | NaHCO₃ | Mild conditions |

Debenzylation of Protected Intermediates

Hydrogenolysis removes benzyl groups from intermediates like (R)-1-benzyl-azetidine-2-carboxylic acid.

Catalytic Hydrogenation

Conditions

-

Catalyst: 10% Pd/C (0.1 eq)

-

Solvent: Methanol

-

Pressure: 2 MPa H₂

-

Temperature: 35°C

-

Time: 20 h

Outcome

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) | Scalability |

|---|---|---|

| Asymmetric synthesis | 12,000 | Moderate |

| Chiral resolution | 8,500 | High |

Environmental Impact

-

Waste : Asymmetric synthesis generates 3 kg waste per kg product vs. 1.5 kg for resolution.

-

Solvent Recovery : Dioxane and methanol are recycled via distillation (90% efficiency).

Challenges and Innovations

Racemization During Fmoc Protection

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

Deprotection: Removal of the Fmoc group yields the free azetidine-2-carboxylic acid.

Substitution: Substituted azetidine derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- CAS Number : 374791-02-3

- IUPAC Name : (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-azetidinecarboxylic acid

These properties contribute to its reactivity and utility in various chemical reactions.

Peptide Synthesis

Fmoc-Aze-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during peptide assembly. Its advantages include:

- Stability : The Fmoc group is stable under basic conditions, allowing for selective deprotection.

- Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating subsequent coupling reactions.

Table 1: Comparison of Protective Groups in SPPS

| Protective Group | Stability | Removal Conditions | Application |

|---|---|---|---|

| Fmoc | High | Mild base | Widely used |

| Boc | Moderate | Strong acid | Limited use |

| Z | Low | Mild acid | Specialized use |

Drug Development

Research indicates that azetidine derivatives exhibit potential pharmacological activities, including anti-cancer and anti-inflammatory properties. Fmoc-Aze-OH serves as a precursor for synthesizing various bioactive molecules.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored azetidine derivatives' effects on cancer cell lines. The researchers synthesized several compounds using Fmoc-Aze-OH and evaluated their cytotoxicity against human cancer cells. Results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting potential therapeutic applications in oncology.

Materials Science

Fmoc-Aze-OH can also be employed in creating functionalized polymers and materials. Its ability to form covalent bonds allows for the development of materials with tailored properties for specific applications, such as drug delivery systems.

Table 2: Applications of Fmoc-Aze-OH in Materials Science

| Application Area | Description | Example Use Case |

|---|---|---|

| Drug Delivery | Functionalized carriers for targeted delivery | Polymeric nanoparticles |

| Coatings | Surface modification for enhanced properties | Biocompatible coatings |

| Sensors | Development of responsive materials | Chemical sensors for environmental monitoring |

Wirkmechanismus

The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid primarily involves its role as a protecting group. The Fmoc group stabilizes the amino acid during peptide synthesis and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to form peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid

CAS 136552-06-2 is the S-enantiomer of the target compound, sharing the same molecular formula (C₁₉H₁₇NO₄) and weight (323.34 g/mol) .

- Key Differences :

- Stereochemistry : The R/S configuration affects interactions with chiral environments, such as enzyme active sites, leading to divergent biological activities.

- Applications : Both enantiomers are used in stereoselective synthesis, but their utility depends on the desired peptide conformation or receptor binding profile .

Piperidine Analogs: (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic Acid

CAS 942153-03-9 (molecular formula C₂₁H₂₁NO₄, molecular weight 351.4 g/mol) replaces the azetidine ring with a six-membered piperidine ring .

Pyrrolidine Derivatives

- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS 1380336-01-5, C₂₂H₂₃NO₄, MW 365.42 g/mol): Features a five-membered pyrrolidine ring with 4,4-dimethyl substituents, introducing steric hindrance that may reduce solubility but enhance stability in certain solvents .

- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 69078-71-9):

Functionalized Azetidines

- Azetidin-3-amine dihydrochloride (CAS 102065-89-4):

- 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid (CAS 1592739-14-4, C₂₁H₂₁NO₅, MW 367.40 g/mol): Contains a methyl-azetidine moiety and an acetic acid side chain, broadening its utility in linker chemistry for bioconjugation .

Comparative Data Table

Key Research Findings

- Safety Profiles : Most Fmoc-protected compounds share similar hazards (e.g., H302, H315), but derivatives with bulky groups (e.g., 4,4-dimethylpyrrolidine) may reduce volatility and inhalation risks .

- Synthetic Utility : Azetidine derivatives are preferred for rigid peptide backbones, while piperidine/pyrrolidine analogs offer flexibility for macrocycle synthesis .

Biologische Aktivität

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (CAS No. 374791-02-3) is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential applications. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 323.34 g/mol |

| CAS Number | 374791-02-3 |

| InChI Key | BXRZCDISGRVJCA-QGZVFWFLSA-N |

| Number of Heavy Atoms | 24 |

| Number of Aromatic Heavy Atoms | 12 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 1 |

The primary mechanism of action for this compound is its role as a protecting group in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) moiety stabilizes the amino acid during synthesis, allowing for selective removal under basic conditions, typically using piperidine. This property facilitates the sequential addition of amino acids to form peptides and proteins effectively .

1. Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). The ability to easily deprotect the Fmoc group makes it suitable for synthesizing complex peptides and proteins, which are critical in drug development and biological research .

2. Medicinal Chemistry

Research has indicated that derivatives of azetidine compounds exhibit various biological activities, including anticancer properties. For example, studies on azetidinone derivatives have shown significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

3. Biological Studies

This compound is also utilized in studies examining enzyme-substrate interactions and protein folding, contributing to a better understanding of biochemical processes at the molecular level .

Case Study: Anticancer Activity

A study investigated the anticancer activity of azetidinone derivatives, revealing that certain compounds induced apoptosis in cancer cells through mechanisms involving tubulin destabilization. The findings highlighted the potential of azetidine derivatives as leads for developing new anticancer agents .

In Vitro Studies

In vitro studies demonstrated that compounds derived from azetidine exhibited antiproliferative activities in various cancer cell lines, including MCF-7 breast cancer cells. The compounds were shown to interact with the colchicine-binding site on tubulin, leading to significant reductions in tubulin polymerization and cell cycle arrest .

Q & A

Q. What are the recommended storage conditions and handling protocols for (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid to ensure stability?

- Methodological Answer: The compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (stable for 2 years) . In solvent (e.g., DMSO), it remains stable for 6 months at -20°C . Use ultrasonication to dissolve in DMSO (solubility: 100 mg/mL, 281.42 mM ). Handle with nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a well-ventilated fume hood and avoid dust formation .

| Parameter | Value | Reference |

|---|---|---|

| Powder storage | -20°C (3 years), 4°C (2 years) | |

| Solvent stability | 6 months at -20°C | |

| DMSO solubility | 100 mg/mL (281.42 mM) |

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: The compound is synthesized via Fmoc (fluorenylmethyloxycarbonyl) protection strategies . Key steps include:

- Resin-based solid-phase synthesis (e.g., NovaSyn TGR resin) for peptide backbone assembly .

- Chiral synthesis to retain the (R)-configuration, using reagents like N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane at controlled temperatures (-10°C to 20°C) .

- Deprotection under mild acidic conditions (e.g., 20% piperidine in DMF) to remove Fmoc groups while preserving the azetidine ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) to assess purity. Confirm structural integrity via:

- Nuclear Magnetic Resonance (NMR) : Analyze δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 4.0–4.5 ppm (azetidine CH2 groups) .

- MALDI-TOF Mass Spectrometry : Expected [M+H]+: 367.3951 g/mol (calculated from molecular formula C21H21NO5) .

Advanced Research Questions

Q. What are the key stability challenges and incompatible conditions for this compound during peptide synthesis?

- Methodological Answer: The compound is sensitive to strong acids/bases (e.g., TFA >1% degrades the azetidine ring) and oxidizing agents (e.g., H2O2). Avoid prolonged exposure to ambient light and high temperatures (>40°C), which accelerate decomposition. Stability tests show >95% purity retention under inert atmospheres (N2/Ar) at -20°C for 12 months .

Q. How does the azetidine ring influence the conformational dynamics of peptides incorporating this building block?

- Methodological Answer: The azetidine ring introduces ring strain (smaller than proline’s pyrrolidine), restricting peptide backbone flexibility. Comparative studies with proline analogs show:

Q. What analytical techniques are critical for quantifying this compound in complex reaction mixtures?

- Methodological Answer: Use LC-MS/MS with a triple quadrupole mass spectrometer (MRM mode) for high sensitivity. Key parameters:

- Ionization : Electrospray ionization (ESI) in positive mode.

- Quantification limit : 0.1 ng/mL in plasma matrices .

- Internal standard : Isotopically labeled analog (e.g., 13C-Fmoc-azetidine).

For reaction monitoring, in-situ FTIR tracks the disappearance of Fmoc carbonyl peaks (~1750 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.